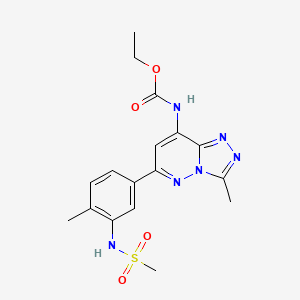
溴孢菌素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromosporine is a potent broad-spectrum bromodomain inhibitor . It is used to inhibit bromodomains, which are protein interaction modules that recognize acetylated lysines on histones and transcription factors . This makes Bromosporine a useful tool in studying the biological roles of these domains .
Synthesis Analysis
The synthesis of Bromosporine is a complex process that involves multiple steps. A study published in Nature Communications provides a comprehensive evaluation of a set of 25 chemical probes, including Bromosporine, that cover 29 human bromodomain targets . Another study published in Science Advances discusses the development of selective and potent BET inhibitors, including Bromosporine .Molecular Structure Analysis
The molecular structure of Bromosporine involves a co-crystal structure with BRD4 . The molecule has a complex structure that allows it to interact with bromodomains and inhibit their function .Chemical Reactions Analysis
Bromosporine’s chemical reactions mainly involve its interaction with bromodomains. A study published in Nature Reviews Drug Discovery discusses how a photo-bromosporine enabled wide-spectrum profiling of bromodomain inhibitors in living cells . Another study in the Journal of the American Chemical Society discusses how a photoaffinity probe, photo-bromosporine, enables the wide-spectrum profiling of bromodomain inhibitors in living cells .Physical And Chemical Properties Analysis
Bromosporine has a molecular weight of 404.44 and a molecular formula of C17H20N6O4S . It has a clogP value of 0.78 and a PSA of 105.64 . It is soluble in DMSO at least up to 50mM .科学研究应用
白血病治疗
溴孢菌素已被确定为一种潜在的白血病治疗方法。 它靶向溴结构域,包括 BET 蛋白,它们是白血病中主要转录反应的主要调节剂 {svg_1}。 该抑制剂已显示出对白血病细胞系的强大抗增殖活性 {svg_2}。
黑色素瘤治疗
溴孢菌素已显示出对已建立的黑色素瘤细胞系和患者来源的异种移植 (PDX) 具有显着的抗肿瘤作用 {svg_3}。 它已与 MEK 抑制剂曲美替尼联合使用,在多种 BRAFi 抗性 PDX 模型中产生协同抗肿瘤作用 {svg_4}。
克服耐药性
溴孢菌素已被用于克服黑色素瘤不同分子亚型的治疗耐药性 {svg_5}。 在治疗 naive BRAF 突变环境中,它在体内显示出优于标准 BRAFi/MEKi 治疗的效果,而在免疫治疗耐药的 NRAS 和 NF1 突变黑色素瘤环境中,它优于 MEKi 单独治疗 {svg_6}。
潜伏性 HIV-1 的重新激活
溴孢菌素已被用于重新激活潜伏感染细胞中的潜伏性 HIV-1 {svg_7}。 这可能是 HIV 治疗的突破,因为治愈该疾病的主要挑战之一是潜伏病毒库的存在,这些病毒库不受当前抗逆转录病毒疗法的影響 {svg_8}。
染色质生物学和基因表达控制
溴孢菌素靶向的溴结构域是依赖于乙酰赖氨酸的蛋白质相互作用模块,在染色质生物学和基因表达控制中起着关键作用 {svg_9}。 这表明溴孢菌素在基因表达的研究和操控中可能具有广泛的应用 {svg_10}。
靶向溴结构域
溴孢菌素是一种混杂的溴结构域抑制剂,广泛以纳摩尔亲和力靶向溴结构域 {svg_11}。 这使其成为研究溴结构域功能及其在各种疾病中的作用的宝贵工具 {svg_12}。
作用机制
Target of Action
Bromosporine is a broad-spectrum bromodomain inhibitor that targets bromodomains (BRDs), including Bromo and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are key regulators of primary transcription response in diseases like leukemia . Bromosporine also targets the Bromodomain Plant Homeodomain (PHD) Finger Transcription Factor (BPTF), a component of the human Nucleosome Remodeling Factor (NURF) .
Mode of Action
Bromosporine interacts with its targets by recognizing and binding to acetylated lysine residues on histones and transcription factors . This interaction regulates gene expression and plays a pivotal role in chromatin biology . Bromosporine’s broad targeting of BRDs allows it to identify cellular processes and diseases where BRDs have a regulatory function .
Biochemical Pathways
Bromosporine affects various biochemical pathways. For instance, it has been shown to stimulate the Mitogen-Activated Protein Kinase pathway, which is targeted by selective BRAF inhibitors . This pathway plays a crucial role in regulating cell division and growth. By inhibiting BRDs, Bromosporine can influence these pathways and alter the transcriptional profiles of cells .
Pharmacokinetics
The pharmacokinetics of a drug molecule is crucial in determining its bioavailability and efficacy
Result of Action
Bromosporine has significant anti-tumor effects. It has been shown to produce strong antiproliferative activity in leukemic cell lines and patient-derived xenografts . Additionally, Bromosporine can cause marked DNA damage and cell-cycle arrest, resulting in the induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bromosporine. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the effectiveness of Bromosporine . Moreover, the environment can affect the epigenetic mechanisms, including DNA methylation, which Bromosporine targets .
安全和危害
Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling Bromosporine . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
未来方向
The future of Bromosporine research lies in further elucidating the biological roles of bromodomains and their potential as targets for the development of targeted treatment strategies . A study published in Nature Reviews Drug Discovery discusses the emerging role of mass spectrometry-based proteomics in drug discovery, which could be applied to the study of Bromosporine .
属性
IUPAC Name |
ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBRROMMFMPJAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].
ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for bromosporine, several entries in the provided list link to crystal structures of bromosporine in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of bromosporine and can be used for further computational studies.
ANone: The provided research papers focus on the biological activity and molecular mechanisms of bromosporine. Information regarding its material compatibility and stability under different conditions is not included in these studies.
ANone: Bromosporine is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.
A: One study employed computational simulations to study the binding characteristics of bromosporine-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.
A: The provided research primarily focuses on bromosporine as a single chemical entity. While one study investigates bivalent bromosporine-based ligands [], information about specific structure-activity relationships stemming from modifying the bromosporine scaffold itself is not included.
ANone: The research papers primarily focus on the biological activity and therapeutic potential of bromosporine. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.
ANone: The provided research articles concentrate on the biological aspects of bromosporine, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.
ANone: While the provided research highlights the in vitro and in vivo effects of bromosporine, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.
ANone: Bromosporine demonstrates significant in vitro and in vivo efficacy in various models:
- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].
- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].
- Melanoma: Bromosporine shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].
- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].
- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanehydroxamic acid](/img/structure/B612165.png)
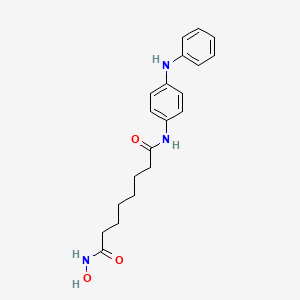
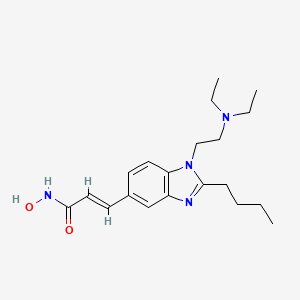

![Thioacetic acid S-[(S)-6-[[(R)-5-oxopyrrolidine-2-ylcarbonyl]amino]-6-(phenylcarbamoyl)hexyl] ester](/img/structure/B612170.png)

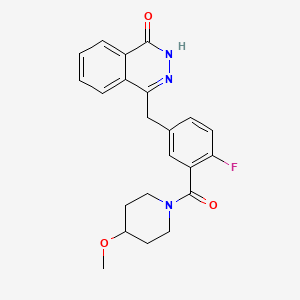

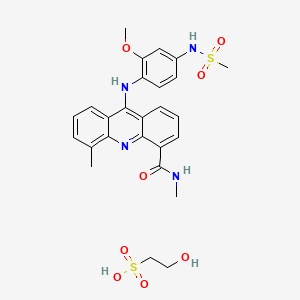
![17-Methoxy-5,7-dioxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,19.020,24]tetracosa-1(24),3,8,11,13,15,17,19-octaen-18-ol;chloride](/img/structure/B612180.png)

![4-O-(19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate](/img/structure/B612184.png)

![2-Phenyl-quinoline-4-carboxylic acid (1,1-dioxo-1H-1lambda6-benzo[b]thiophen-6-yl)-amide](/img/structure/B612188.png)